4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPXBJFGUZADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the compound's biological activity, synthesizing data from various studies, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of a pyrimidine ring with a cyclopropyl group and a furan moiety. This structural arrangement is believed to enhance its biological activity compared to other derivatives. The presence of the furan ring may contribute to distinct pharmacokinetic properties and interactions with biological targets.
Research indicates that this compound exhibits significant antitumor properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs leads to reduced cell proliferation and tumor growth, making it a candidate for cancer therapy. Additionally, the compound has shown potential in antiviral applications against various viruses, including influenza A and Coxsackie B4 virus, through mechanisms that may involve interference with viral replication processes .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor | Inhibits CDKs leading to reduced cell proliferation in cancer cells. |
| Antiviral | Exhibits inhibitory effects against influenza A and Coxsackie B4 virus. |
| Antifibrotic | Potentially reduces fibrosis by modulating cellular pathways involved in fibrosis. |
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. The following table highlights some key comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Cyclopropyl-N-(5-fluoropyridin-2-yl)pyrimidin-4-amine | Pyrimidine core with a fluorinated pyridine | Antitumor activity |
| 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine | Pyrimidine core with an iodophenyl group | Potential anticancer properties |
| 5-Methylpyrimidine derivatives | Methyl group on pyrimidine | Various pharmacological activities |
The uniqueness of this compound lies in its specific combination of functional groups, enhancing its interactions with biological targets compared to other derivatives .
Case Studies
Several case studies have demonstrated the efficacy of this compound in vitro and in vivo:
- Antitumor Efficacy : In a study evaluating the compound's effect on human cancer cell lines, it was found to significantly inhibit cell growth at low micromolar concentrations (IC50 values ranging from 0.05 to 0.12 µM), indicating potent antitumor activity .
- Antiviral Activity : Another study reported that the compound exhibited antiviral properties against influenza A virus, with effective concentrations leading to significant reductions in viral load in infected cell cultures .
- Mechanistic Insights : Molecular docking simulations have confirmed that the compound binds effectively to the active sites of CDK enzymes, supporting its role as an inhibitor and highlighting its potential as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine is investigated as a potential pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutics. Notably, it has been studied for its inhibition of certain kinases involved in cancer and inflammatory pathways.
Biological Research
This compound is employed in studies to understand its interactions with biological macromolecules. Research indicates that it may possess antimicrobial and anticancer properties. For example, derivatives of pyrimidines have shown promise against various bacterial strains and cancer cell lines, suggesting that modifications to the furan substituent could enhance these activities.
Materials Science
The unique structural features of this compound make it a candidate for developing new materials with specific electronic and mechanical properties. Its reactivity allows for its use in synthesizing complex organic molecules, contributing to advancements in organic electronics and photonic materials.
Anticancer Activity
A study focusing on pyrimidine derivatives highlighted the potential of this compound as an anticancer agent. The compound was shown to inhibit key kinases involved in cell proliferation and survival, demonstrating IC50 values indicating effective inhibition against specific cancer cell lines .
| Compound | Target Kinase | IC50 Value (nM) |
|---|---|---|
| This compound | PfPK6 | 216 - 274 |
| Analogues | PfGSK3 | 695 ± 88 |
This table summarizes the inhibitory effects observed in various studies, indicating the compound's potential as a lead for further development.
Antimicrobial Properties
Research has also indicated that modifications to the furan substituent can enhance antimicrobial activity. A comparative study demonstrated that certain derivatives exhibited significant activity against multiple bacterial strains, suggesting that this compound could be further explored for therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituents are compared below:
Key Observations :
- Furan vs. Nitrofuran derivatives (e.g., ) exhibit enhanced antibacterial activity due to the nitro group’s electron-withdrawing effects.
- Cyclopropyl Group : The cyclopropyl moiety at position 2 is retained in some analogs (e.g., ), suggesting its role in modulating steric hindrance and lipophilicity.
Physicochemical Properties
- Spectroscopic Data: Amino-pyrimidines show distinct ¹H NMR signals (5.1–5.3 ppm for NH₂) and IR bands (3456–3182 cm⁻¹ for NH stretching) . The target compound’s chlorine atom would deshield adjacent protons, shifting NMR signals upfield compared to amino analogs.
Preparation Methods
Synthesis of Pyrimidine Intermediates
A representative approach starts from diethyl malonate reacting with halogenated dioxolane derivatives under basic conditions to form key intermediates. For example, diethyl malonate is treated with 2-bromomethyl-1,3-dioxolane in an organic solvent with alkali at 60–70 °C for 2–4 hours to yield an intermediate compound (Intermediate 1). This intermediate is then reacted with formamidine acetate in the presence of sodium alkoxide in an alcoholic solution at room temperature for 20–30 hours to produce a pyrimidine intermediate (Intermediate 2).
Chlorination and Functional Group Introduction
Intermediate 2 undergoes chlorination using a chlorinating reagent under reflux for 10–15 hours to form a chlorinated intermediate (Intermediate 3). This step introduces the chloro substituent at the 4- or 6-position of the pyrimidine ring. Following chlorination, acidic hydrolysis and extraction steps yield 4,6-dichloropyrimidine derivatives.
Typical Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Formation of Intermediate 1 | Diethyl malonate, 2-bromomethyl-1,3-dioxolane, alkali, organic solvent | 60–70 °C | 2–4 hours | Extraction with methyl tertiary butyl ether |
| Formation of Intermediate 2 | Sodium alkoxide, formamidine acetate, alcoholic solution | Room temperature | 20–30 hours | Stirring, recrystallization from ethanol |
| Chlorination (Intermediate 3) | Chlorination reagent, reflux | Reflux (approx. 80–110 °C) | 10–15 hours | Extraction with ethyl acetate |
| Acidic hydrolysis and extraction | Acidic solution, dichloromethane extraction | 2–4 hours | Cooling to room temp | Drying with anhydrous sodium sulfate, recrystallization with petroleum ether |
Research Findings and Analysis
- The stepwise approach involving malonate condensation and formamidine cyclization is effective for constructing the pyrimidine core with high regioselectivity.
- Chlorination at the 4- and 6-positions provides reactive sites for further substitution, enabling the introduction of diverse functional groups such as cyclopropyl and furan-2-yl.
- The use of palladium-catalyzed cross-coupling reactions is a reliable method for installing the furan-2-yl substituent, ensuring good yields and functional group tolerance.
- Purification by recrystallization and chromatographic methods ensures the isolation of the target compound with high purity, critical for applications in medicinal chemistry.
Summary Table of Key Preparation Steps
| Compound/Intermediate | Key Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Intermediate 1 | Diethyl malonate, 2-bromomethyl-1,3-dioxolane, alkali, 60–70 °C | Formation of pyrimidine precursor | High yield, extracted with MTBE |
| Intermediate 2 | Sodium alkoxide, formamidine acetate, room temp, 20–30 h | Cyclization to pyrimidine ring | Recrystallized from ethanol |
| Intermediate 3 (chlorinated) | Chlorination reagent, reflux 10–15 h | Introduction of chloro substituents | Extracted with ethyl acetate |
| Final substitution | Cyclopropyl nucleophile, furan-2-yl boronic acid, Pd catalyst | Installation of cyclopropyl and furan-2-yl groups | Purified by recrystallization or chromatography |
This detailed synthesis route and analysis provide a comprehensive understanding of the preparation methods for this compound, combining classical pyrimidine chemistry with modern cross-coupling techniques to achieve the target compound with high efficiency and purity.
Q & A
Q. How can reaction conditions be optimized to minimize by-products in pyrimidine synthesis?
- Methodological Answer :
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki coupling efficiency (>90% yield with XPhos) .
- Temperature Control : Maintain chlorination reactions at 80°C to avoid over-reaction to trihalogenated species .
- Additives : Use Cs₂CO₃ as a base to enhance furan coupling selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
